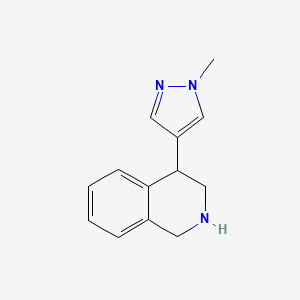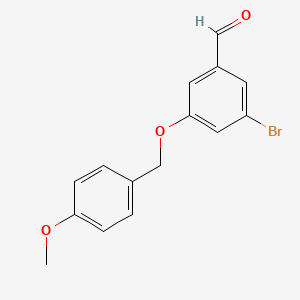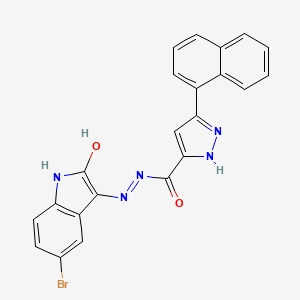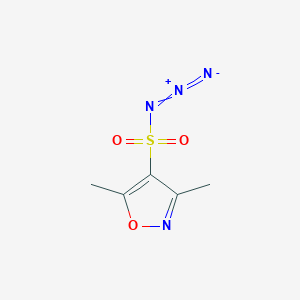
4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” has a molecular formula of C9H9N3 and an average mass of 159.188 Da . Another related compound, “(1-Methyl-1H-pyrazol-4-yl)methanol”, has a molecular weight of 112.13 .
Synthesis Analysis
While specific synthesis information for “4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline” was not found, a related compound “4-(1-methyl-1H-pyrazol-4-yl)piperidin-4-ol” was synthesized from isonipecotic acid . Another study discussed the synthesis of a series of novel sEH inhibitors containing a N-substituted piperidine ring .Molecular Structure Analysis
The molecular structure of “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” consists of a pyridine ring attached to a 1-methyl-1H-pyrazol-4-yl group .Physical and Chemical Properties Analysis
The compound “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” has a molecular formula of C9H9N3 and an average mass of 159.188 Da . Another related compound, “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile”, is described as a colorless to yellow liquid or semi-solid or solid or lump .Applications De Recherche Scientifique
Anticancer Activity
Research has shown that certain derivatives of 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibit significant anticancer activities. For example, novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives synthesized and characterized were found to have strong inhibitory activities against human prostate cancer (PC-3 cell lines) and human epidermoid carcinoma cancer (A431 cell lines) in vitro (Liu et al., 2009).
Antimicrobial Evaluation
Several studies have reported on the antimicrobial efficacy of derivatives of this compound. For instance, synthesized carbostyril derivatives of 1H-pyrazole were screened against various bacterial pathogens, showing potent antibacterial activity in some cases (Thumar & Patel, 2011).
Chemical Modification and Synthesis Techniques
Research has also been conducted on the chemical modification and synthesis of derivatives of this compound. This includes studies on the reaction of cotarnine with bifunctional NH- and CH-acids to prepare 1-substituted 1,2,3,4-tetrahydroisoquinoline systems (Krasnov, Kartsev & Vasilevskii, 2005).
Antioxidant Properties
In the context of industrial applications, derivatives of this compound have been evaluated for their antioxidant properties in lubricating greases. A study synthesized and characterized several compounds, investigating their efficiency as antioxidants in lubricating greases, with observed decreases in total acid number and oxygen pressure drop (Hussein, Ismail & El-Adly, 2016).
Biological Investigations
Various derivatives have been synthesized and analyzed for their biological properties, including antimicrobial and anti-oxidant activities. For example, new quinolinyl chalcones containing a pyrazole group showed promising anti-microbial properties against bacterial and fungal strains (Prasath et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13/h2-5,7,9,13-14H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKXGUCKGZSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)

![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)
![1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2714354.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)





![3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2714368.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2714370.png)
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2714371.png)

